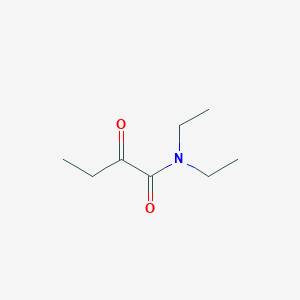
N,N-diethyl-2-oxo butyramide
Cat. No. B8667709
Key on ui cas rn:
69016-02-0
M. Wt: 157.21 g/mol
InChI Key: JKJMVMKRTBCHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07423152B2
Procedure details


mL ethyl magnesium bromide solution (191.8 mmol, 1.10 eq) were diluted with 182.6 mL diethylether. The solution was cooled to −15° C. and a solution of 30.20 g of compound (8) as obtained from example 1 (174.4 mmol) in 60.4 mL diethylether was added dropwise. The resulting viscous suspension was stirred for additional 75 min at −15° C. Subsequently, the reaction was quenched by addition of 14.96 mL acetic acid (261.6 mmol, 1.5 eq). Then, 35 mL water were added to dissolve all salts and the cooling bath was removed. After 15 min, the mixture was washed twice with 200 mL, pH-7-buffer and the organic phase was dried over 20 g sodium sulfate and was filtered. The filter cake was washed with 40 mL diethylether. After evaporation of solvent in a rotary evaporator (40° C./10 mbar), the crude product (26.33 g, 96% by weight) was obtained as a yellow liquid. Purification was achieved using a high vacuum distillation (bp 86° C. at 2.5 mbar) furnishing the title compound (18.66 g, 118.7 mmol, 68% by weight) as colorless liquid.



[Compound]
Name
example 1
Quantity
174.4 mmol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].C(O[C:8](=[O:16])[C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:10])C.C(O)(=O)C.O>C(OCC)C>[CH2:14]([N:11]([CH2:12][CH3:13])[C:9](=[O:10])[C:8](=[O:16])[CH2:1][CH3:2])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
191.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
182.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)N(CC)CC)=O
|
Step Three
[Compound]
|
Name
|
example 1
|
|
Quantity
|
174.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
14.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
60.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting viscous suspension was stirred for additional 75 min at −15° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve all salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 min
|
|
Duration
|
15 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed twice with 200 mL, pH-7-buffer and the organic phase
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over 20 g sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with 40 mL diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator (40° C./10 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product (26.33 g, 96% by weight) was obtained as a yellow liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a high vacuum distillation (bp 86° C. at 2.5 mbar)
|
Outcomes


Product
Details
Reaction Time |
75 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(C(CC)=O)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 118.7 mmol | |
| AMOUNT: MASS | 18.66 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

